![molecular formula C9H10ClN3O B1478718 5-(6-Chloropyrimidin-4-yl)-2-oxa-5-azabicyclo[2.2.1]heptane CAS No. 1853228-04-2](/img/structure/B1478718.png)
5-(6-Chloropyrimidin-4-yl)-2-oxa-5-azabicyclo[2.2.1]heptane
Descripción general
Descripción
The compound “5-(6-Chloropyrimidin-4-yl)-2-oxa-5-azabicyclo[2.2.1]heptane” is a derivative of aminonorbornane . It is related to a class of compounds that serve as Bruton tyrosine kinase inhibitors with high selectivity on a C481S mutant . These compounds are used in the preparation of medicines for preventing or treating heteroimmune diseases, autoimmune diseases, or cancer .
Synthesis Analysis
The synthesis of such compounds involves complex chemical reactions. For instance, the synthesis of functionalized bicyclo[2.2.1]heptanes has been achieved via a formal [4 + 2] cycloaddition reaction . This reaction allows for rapid access to a wide range of bicyclo[2.2.1]heptane derivatives .
Molecular Structure Analysis
The molecular structure of this compound is complex, with a bicyclo[2.2.1]heptane core and a 6-chloropyrimidin-4-yl group attached to it . The structure also includes an oxygen atom, creating an oxa-bicycloheptane structure .
Chemical Reactions Analysis
The chemical reactions involving this compound are likely to be complex and specific to the particular synthesis process. For example, a formal [4 + 2] cycloaddition reaction has been used in the synthesis of similar compounds .
Aplicaciones Científicas De Investigación
Synthesis Methods
The synthesis of epibatidine analogs, closely related to the compound , has been a significant area of research. For instance, the total synthesis and determination of the absolute configuration of epibatidine, involving reactions of lithio-chloropyridine with bicyclic ketones, provides a foundation for synthesizing related compounds (Fletcher et al., 1994). Similarly, the development of synthetic routes for chloropyridyl-substituted azabicycloheptanes demonstrates the versatility of these bicyclic frameworks in synthesizing novel chemical entities (Malpass & Cox, 1999).
Structural Analysis and Derivative Synthesis
The structural analysis and synthesis of derivatives from 2-oxa-5-azabicyclo[2.2.1]heptane frameworks have been extensively researched. For example, the synthesis, structure, and conformational variety of 7-oxa-1-azabicycloheptane derivatives from sugar nitrones highlight the compound's capacity for structural diversity and its potential applications in designing novel molecules (Rowicki et al., 2019). Furthermore, the creation of backbone-constrained γ-amino acid analogues from the 2-oxa-5-azabicycloheptane platform demonstrates its utility in medicinal chemistry for developing compounds with potential therapeutic applications (Garsi et al., 2022).
Applications in Medicinal Chemistry
The exploration of bicyclic structures for medicinal chemistry applications has led to the synthesis of bridged bicyclic morpholine amino acids, showcasing the potential of these frameworks in drug discovery. These compounds serve as compact modules that could modulate the physicochemical and pharmacokinetic properties of drug candidates, offering new avenues for intellectual property and drug development (Kou et al., 2017).
Mecanismo De Acción
Direcciones Futuras
The future directions for research on this compound could include further exploration of its potential uses in medicine, particularly in the treatment of heteroimmune and autoimmune diseases, and cancer . Additionally, research could focus on optimizing its synthesis process and improving our understanding of its properties and mechanisms of action.
Propiedades
IUPAC Name |
5-(6-chloropyrimidin-4-yl)-2-oxa-5-azabicyclo[2.2.1]heptane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClN3O/c10-8-2-9(12-5-11-8)13-3-7-1-6(13)4-14-7/h2,5-7H,1,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFXFZZYWAWUERA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CN(C1CO2)C3=CC(=NC=N3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



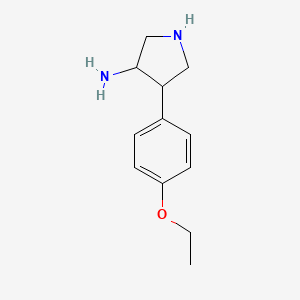
![6-Methyl-7-oxo-6,7-dihydroisothiazolo[4,3-d]pyrimidine-3-carboxylic acid](/img/structure/B1478638.png)
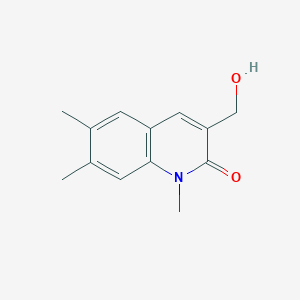
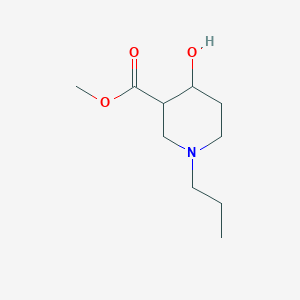

![7-Oxo-6-propyl-6,7-dihydroisothiazolo[4,3-d]pyrimidine-3-carboxylic acid](/img/structure/B1478647.png)
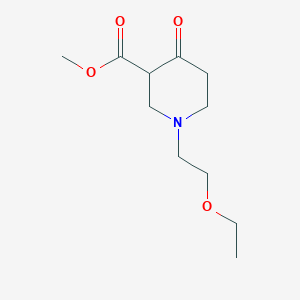
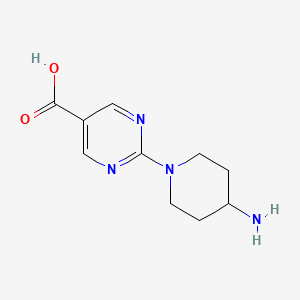
![1-(cyclopropylmethyl)-4-hydroxy-3,4-dihydro-1H-benzo[c][1,2]thiazine 2,2-dioxide](/img/structure/B1478650.png)
![4-hydroxy-1-methyl-3,4-dihydro-1H-benzo[c][1,2]thiazine 2,2-dioxide](/img/structure/B1478651.png)
![4-hydroxy-1-isobutyl-3,4-dihydro-1H-benzo[c][1,2]thiazine 2,2-dioxide](/img/structure/B1478653.png)
![1-(7-Methyl-[1,2,4]triazolo[4,3-a]pyrimidin-5-yl)piperidin-3-amine](/img/structure/B1478654.png)

